



FT-IR spectroscopy of ammonium copper(II) sulfate hexahydrate

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Compound of Interest AMMONIUM COPPER(II) Compound Name: SULFATE HEXAHYDRATE Get Quote Cat. No.: B8235736

An in-depth analysis of the vibrational properties of ammonium copper(II) sulfate **hexahydrate**, a double salt with applications in crystallography and inorganic synthesis, is crucial for quality control and structural elucidation.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and non-destructive analytical technique for identifying the characteristic functional groups and molecular structure of this compound. This application note provides a comprehensive protocol for the synthesis and subsequent FT-IR analysis of ammonium copper(II) sulfate hexahydrate, complete with expected spectral data and workflow visualizations.

Synthesis of Ammonium Copper(II) Sulfate Hexahydrate

Ammonium copper(II) sulfate hexahydrate can be synthesized through the crystallization from an aqueous solution containing stoichiometric amounts of copper(II) sulfate pentahydrate and ammonium sulfate.[2][3]

Materials:

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Ammonium sulfate ((NH₄)₂SO₄)
- Distilled or deionized water



• 6 N Sulfuric acid (optional, a few drops)

Equipment:

- Beakers
- Glass stirring rod
- Hot plate
- Crystallizing dish
- · Filter paper or sintered glass funnel
- · Watch glass

Protocol:

- Dissolve 50 g of pulverized copper(II) sulfate pentahydrate and 27 g of ammonium sulfate in 250 ml of warm distilled water in a beaker.[3] A few drops of 6 N sulfuric acid can be added to prevent the hydrolysis of the copper salt.[3]
- Gently heat the solution while stirring until all the salts have completely dissolved. Avoid boiling the solution.[3][4]
- Filter the warm solution to remove any insoluble impurities.[3]
- Transfer the filtrate to a crystallizing dish and cover it with a watch glass, leaving a small opening for slow evaporation.[3]
- Allow the solution to stand undisturbed at room temperature. Crystals of ammonium
 copper(II) sulfate hexahydrate will form as the water evaporates over several days.[3][4]
- Once a satisfactory yield of crystals is obtained, decant the mother liquor.
- Wash the crystals with a small amount of cold distilled water and then dry them between sheets of filter paper at room temperature.[3]



 Store the dried crystals in a tightly sealed container to prevent efflorescence (loss of water of hydration).[3]

FT-IR Spectroscopic Analysis

The FT-IR spectrum of the synthesized **ammonium copper(II) sulfate hexahydrate** can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). The KBr pellet method is described below.

Materials:

- Synthesized ammonium copper(II) sulfate hexahydrate crystals
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle (agate or mullite)
- Pellet press

Equipment:

Fourier-Transform Infrared (FT-IR) spectrometer

Protocol:

- Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.
- Grind a small amount (1-2 mg) of the synthesized ammonium copper(II) sulfate hexahydrate crystals into a fine powder using a mortar and pestle.
- Add approximately 100-200 mg of the dried KBr powder to the mortar and mix it thoroughly with the sample powder.
- Transfer the mixture to the pellet press die.
- Apply pressure to the die to form a thin, transparent KBr pellet.



- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Expected FT-IR Spectral Data

The FT-IR spectrum of **ammonium copper(II) sulfate hexahydrate** will exhibit characteristic absorption bands corresponding to the vibrations of the ammonium ion (NH_4^+) , the sulfate ion (SO_4^{2-}) , and the water of hydration (H_2O) . The expected vibrational frequencies are summarized in the table below.

Wavenumber Range (cm⁻¹)	Assignment	Functional Group	Reference
3000 - 3500	O-H stretching vibrations of water of hydration and N-H stretching vibrations of the ammonium ion	H2O, NH4 ⁺	[5][6]
1600 - 1700	H-O-H bending vibration of water of hydration	H₂O	[5]
1400 - 1450	N-H bending vibration of the ammonium ion	NH4 ⁺	
1080 - 1130	Asymmetric S-O stretching vibration of the sulfate ion	SO ₄ ²⁻	[7][8]
~980	Symmetric S-O stretching vibration of the sulfate ion	SO4 ²⁻	[9]
610 - 680	O-S-O bending vibration of the sulfate ion	SO ₄ 2-	[8][9]

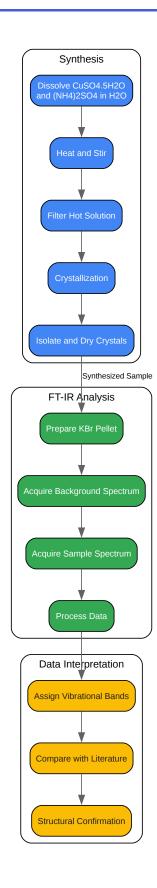




Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the chemical components and their spectral contributions.

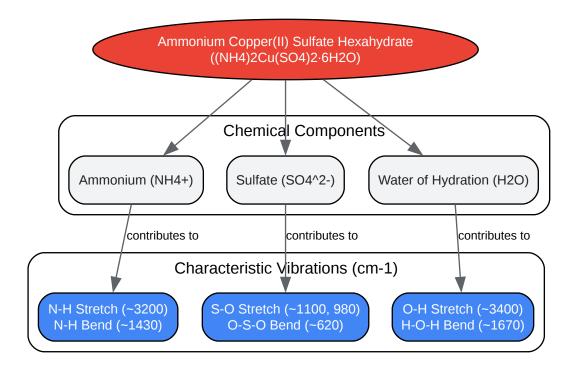




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Caption: Experimental workflow from synthesis to FT-IR analysis.





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Caption: Correlation of chemical components to FT-IR spectral regions.

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